ビキジル
概要
説明
科学的研究の応用
Viquidil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating vascular diseases and improving cerebral blood flow.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
作用機序
ビキジールは、血管拡張薬として作用することによって効果を発揮します。つまり、血管の平滑筋を弛緩させ、血管の拡張につながります。これにより、特に脳領域の血流量が増加します。 作用機序に関与する分子標的と経路には、血管平滑筋緊張の調節と血小板凝集の阻害が含まれます。 .
類似の化合物との比較
類似の化合物
キニーネ: ビキジールの異性体であり、血管拡張作用と抗血栓作用が類似しています。
キニーネ: マラリア治療薬として使用される関連化合物。
ヒドララジン: 高血圧や心不全の治療に使用される別の血管拡張薬です。
ビキジールの独自性
ビキジールは、その特定の異性体形態と強力な脳血管拡張効果のためにユニークです。 他の血管拡張薬とは異なり、ビキジールは脳血流量を大幅に増加させることが示されており、脳血管疾患に焦点を当てた研究で特に貴重です。 .
生化学分析
Biochemical Properties
Viquidil plays a crucial role in biochemical reactions, particularly in the context of cerebral vasodilation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tissue proteins, which is likely due to the presence of a quinoline nucleus . This interaction is significant in smooth muscles, especially in the walls of blood vessels, where Viquidil exerts its spasmolytic and smooth muscle relaxant effects .
Cellular Effects
Viquidil influences various types of cells and cellular processes. It has been shown to increase cerebral blood flow significantly, which suggests its impact on endothelial cells and smooth muscle cells in blood vessels . This increase in blood flow can affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to improved oxygen and nutrient delivery to brain tissues .
Molecular Mechanism
At the molecular level, Viquidil exerts its effects through binding interactions with biomolecules. It has a strong affinity for tissue proteins, which may facilitate its vasodilatory effects . Additionally, Viquidil’s spasmolytic action on smooth muscles is likely due to its interaction with specific receptors or ion channels involved in muscle contraction . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Viquidil have been observed to change over time. For instance, its ability to increase cerebral blood flow in rabbits was sustained for at least one hour after administration . The stability and degradation of Viquidil in vitro and in vivo are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Viquidil vary with different dosages in animal models. In rabbits, a dose of 5 mg/kg body weight was found to significantly increase cerebral blood flow .
Metabolic Pathways
Viquidil is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its vasodilatory effects. The compound’s metabolism in animals has shown a strong affinity for tissue proteins, which may influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Viquidil is transported and distributed through interactions with transporters and binding proteins. Its localization in smooth muscles and blood vessel walls is particularly noteworthy . These interactions affect its accumulation and overall efficacy in exerting its vasodilatory effects .
Subcellular Localization
Viquidil’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function are closely linked to its presence in smooth muscle cells and endothelial cells, where it can effectively modulate vascular tone and blood flow .
準備方法
合成経路と反応条件
ビキジールはキニーネから一連の化学反応によって合成できます。 一般的な合成経路の1つは、キニーネを特定の試薬と制御された条件下で反応させることを含みます。 . 詳細な合成方法と反応条件は異なる場合がありますが、通常は酸化、還元、および置換反応などのステップが含まれます。 .
工業的生産方法
ビキジールの工業的生産は、化合物をより大量に生産するために、ラボでの合成方法をスケールアップすることを含みます。 これは、最終製品の一貫性と純度を確保するために、反応条件、精製プロセス、品質管理対策の最適化をしばしば必要とします。 .
化学反応の分析
反応の種類
ビキジールは、次のようなさまざまな化学反応を起こします。
酸化: ビキジールは特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: 還元反応は、ビキジールの官能基を修飾するために使用できます。
一般的な試薬と条件
ビキジールの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます。 .
生成される主な生成物
ビキジールの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、さまざまな生物活性を持つビキジールの誘導体や改変された形態が含まれる可能性があります。 .
科学研究の用途
ビキジールは、次のような幅広い科学研究の用途があります。
化学: 化学反応や機構を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスやシグナル伝達経路への影響が調査されています。
医学: 血管疾患の治療と脳血流量の改善における潜在的な治療効果が検討されています。
類似化合物との比較
Similar Compounds
Quinidine: An isomer of Viquidil with similar vasodilatory and antithrombotic properties.
Quinine: A related compound used as an antimalarial agent.
Hydralazine: Another vasodilator used to treat hypertension and heart failure
Uniqueness of Viquidil
Viquidil is unique due to its specific isomeric form and its potent cerebral vasodilatory effects. Unlike some other vasodilators, Viquidil has been shown to significantly increase cerebral blood flow, making it particularly valuable in research focused on cerebral vascular diseases .
特性
IUPAC Name |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRSEIPLAZTSFD-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016739 | |
Record name | Viquidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-55-9 | |
Record name | Viquidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viquidil [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viquidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Viquidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIQUIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48T4S8667S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Viquidil?
A1: Viquidil, chemically known as 1-(6-Methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)-1-propanone, acts as a vasodilator, specifically targeting cerebral blood vessels. While the exact mechanism is not fully elucidated in the provided research, it's clear that Viquidil administration leads to increased cerebral blood flow (CBF) in rabbits. [, , ] This effect is likely mediated through relaxation of smooth muscle cells within the walls of cerebral arteries. []
Q2: What is the magnitude and duration of the observed increase in cerebral blood flow (CBF) after Viquidil administration in animal models?
A2: Studies using the 85Krypton clearance technique in rabbits demonstrate that intravenous Viquidil at a dose of 5 mg/kg body weight leads to an approximately 50% increase in CBF. [, , ] This effect persists for at least one hour post-administration. [, , ]
Q3: Does the presence of hypercapnia influence Viquidil's effect on CBF?
A3: Interestingly, research suggests that hypercapnia (elevated CO2 levels) enhances the cerebrovascular effects of Viquidil. [] This means the drug produces a more pronounced increase in CBF under hypercapnic conditions compared to normocapnic conditions. []
Q4: Beyond vasodilation, does Viquidil exhibit any other pharmacological activities?
A4: Yes, in addition to its vasodilatory properties, Viquidil demonstrates potent antithrombotic activity. [] Studies in hamster cheek pouch models reveal that Viquidil effectively inhibits thrombus formation in the microvasculature. []
Q5: How does Viquidil's antithrombotic potency compare to other known agents?
A5: Research indicates that Viquidil is more potent than papaverine, another compound known for its vasodilatory and antithrombotic properties. [] Importantly, Viquidil appears to achieve this higher potency without the toxic side effects observed with papaverine at higher doses. []
Q6: Are there any studies investigating the impact of Viquidil on platelet function?
A6: While the provided abstracts don't offer detailed results, one study investigates the effects of Viquidil on platelet aggregation. [] This suggests that the drug's antithrombotic action might be partly mediated through modulation of platelet activity.
Q7: What is known about the metabolic fate of Viquidil in animal models?
A7: Research utilizing radiolabeled (14C) Viquidil has provided insights into the drug's absorption, distribution, biotransformation, and excretion in animal models. [, , ] Specific details on metabolic pathways and excretion profiles require consultation of the full research articles.
Q8: Are there specific analytical techniques employed for the detection and quantification of Viquidil?
A8: While not extensively detailed, the use of radiolabeled (14C) Viquidil in metabolism studies [, , ] implies the application of radiometric detection techniques for quantifying the drug and its metabolites in biological samples.
Q9: Has Viquidil been investigated for the treatment of specific neurological conditions?
A9: While the mechanism suggests potential, the provided abstracts only mention studies exploring its effects on cerebral blood flow and thrombosis. Further research is needed to ascertain its efficacy in treating specific neurological conditions.
Q10: Are there any studies on the potential toxicity of Viquidil?
A10: While one study mentions Viquidil having fewer toxic side effects than papaverine [], comprehensive toxicity profiles would require further investigation and are not detailed within the provided abstracts.
Q11: What is the current status of Viquidil in terms of clinical development and availability?
A11: The provided research primarily focuses on preclinical investigations. While some abstracts mention clinical trials [, ], further information on the current development stage and availability of Viquidil as a therapeutic agent would necessitate consulting updated sources and drug databases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。